

# head-to-head comparison of tryptase inhibitors in asthma models

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# A Head-to-Head Look at Tryptase Inhibitors in Asthma Models

For researchers and drug development professionals, the quest for effective asthma therapeutics has led to a keen interest in mast cell tryptase as a therapeutic target. Several tryptase inhibitors have been evaluated in preclinical and clinical asthma models, each showing varying degrees of promise. This guide provides a comparative overview of key tryptase inhibitors, summarizing available experimental data and detailing the methodologies used in these pivotal studies.

While direct head-to-head comparative studies of tryptase inhibitors in the same asthma model are notably scarce in publicly available literature, this guide synthesizes data from individual studies to offer an objective comparison of their performance. The inhibitors reviewed include the small molecules MOL 6131, APC 366, and BABIM, and the monoclonal antibody MTPS9579A.

#### Performance in Preclinical Asthma Models

The majority of comparative data for tryptase inhibitors comes from preclinical studies in mouse and sheep models of allergic asthma. These models aim to replicate key features of human asthma, including airway inflammation, mucus production, and airway hyperresponsiveness.

### **Murine Models of Allergic Asthma**



The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used tool to study the inflammatory cascade in asthma. In this model, mice are sensitized to OVA and then challenged with it to induce an asthmatic phenotype.

A study on MOL 6131, a potent and selective nonpeptide inhibitor of human lung mast cell tryptase, demonstrated its efficacy in a murine model of asthma. Intranasal administration of MOL 6131 was found to be more effective than oral delivery in blocking the airway inflammatory response to OVA challenge.[1] Specifically, MOL 6131 reduced the total number of cells and eosinophils in bronchoalveolar lavage (BAL) fluid, decreased airway tissue eosinophilia, goblet cell hyperplasia, and mucus secretion.[1] It also inhibited the release of the key inflammatory cytokines IL-4 and IL-13 in the BAL fluid.[1] However, it is noteworthy that tryptase inhibition by MOL 6131 did not alter airway hyper-reactivity to methacholine in this model.[1]

- Reduced total cells and eosinophils in BALF Decreased airway tissue Ovalbumin-induced eosinophilia, goblet Cell hyperplasia, and [1] mice mucus secretion Inhibited IL-4 and IL- 13 release in BALF No effect on airway	Inhibitor	Animal Model	Key Findings	Reference
hyper-reactivity.	MOL 6131	asthma in BALB/c	and eosinophils in BALF Decreased airway tissue eosinophilia, goblet cell hyperplasia, and mucus secretion Inhibited IL-4 and IL- 13 release in BALF	[1]

#### Ovine Models of Allergic Asthma

The allergic sheep model, often using sensitization to Ascaris suum antigen, provides a valuable large animal model for studying asthma pathophysiology, particularly the early and late asthmatic responses.

In a study utilizing this model, two tryptase inhibitors, APC 366 and BABIM, were administered by aerosol.[2] Treatment with APC 366 significantly inhibited the late asthmatic response to



antigen challenge and completely blocked the antigen-induced airway hyperresponsiveness.[2] Similarly, another study showed that aerosol administration of lactoferrin, a potent tryptase inhibitor, abolished late-phase bronchoconstriction and airways hyperresponsiveness in the allergic sheep model.[2]

Inhibitor	Animal Model	Key Findings	Reference
APC 366	Ascaris suum- sensitized allergic sheep	- Significantly inhibited the late asthmatic response Completely blocked antigen- induced airway hyperresponsiveness.	[2]
BABIM	Ascaris suum- sensitized allergic sheep	<ul> <li>Effectively inhibited the late asthmatic response.</li> </ul>	[2]
Lactoferrin	Ascaris suum- sensitized allergic sheep	- Abolished late-phase bronchoconstriction Abolished airways hyperresponsiveness.	[2]

#### **Performance in Clinical Asthma Trials**

The translation of preclinical findings to human subjects is a critical step in drug development. Several tryptase inhibitors have advanced to clinical trials in patients with asthma.

#### **APC 366**

A randomized, double-blind, crossover study investigated the effects of inhaled APC 366 in mild atopic asthmatics. The study found that pretreatment with APC 366 significantly reduced the magnitude of the antigen-induced late asthmatic response (LAR).[3] However, it did not have a significant effect on the early asthmatic response (EAR) or on bronchial hyperresponsiveness (BHR) to histamine.[3]

#### **MTPS9579A**



More recently, a Phase 2a clinical trial evaluated the efficacy of MTPS9579A, an anti-tryptase antibody, in patients with moderate-to-severe asthma. The trial did not meet its primary endpoint of significantly reducing the time to the first asthma exacerbation event compared to placebo.[4][5] Subsequent analysis from a Phase 1c trial suggested that the dose of MTPS9579A used in the Phase 2a study was insufficient to adequately inhibit tryptase in the bronchial lining fluid.[4][5] Pharmacokinetic/pharmacodynamic modeling predicted that a higher intravenous dose would be necessary to achieve 95% active tryptase inhibition.[4][5] This highlights the critical importance of dose selection and target engagement in the clinical development of tryptase inhibitors.

Inhibitor	Study Population	Key Findings	Reference
APC 366	Mild atopic asthmatics	- Significantly reduced the late asthmatic response No significant effect on the early asthmatic response or bronchial hyperresponsiveness.	[3]
MTPS9579A	Moderate-to-severe asthmatics	- Did not meet the primary endpoint of reducing asthma exacerbations Insufficient bronchial tryptase inhibition at the tested dose.	[4][5]

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.

## Ovalbumin-Induced Murine Asthma Model (for MOL 6131 study)

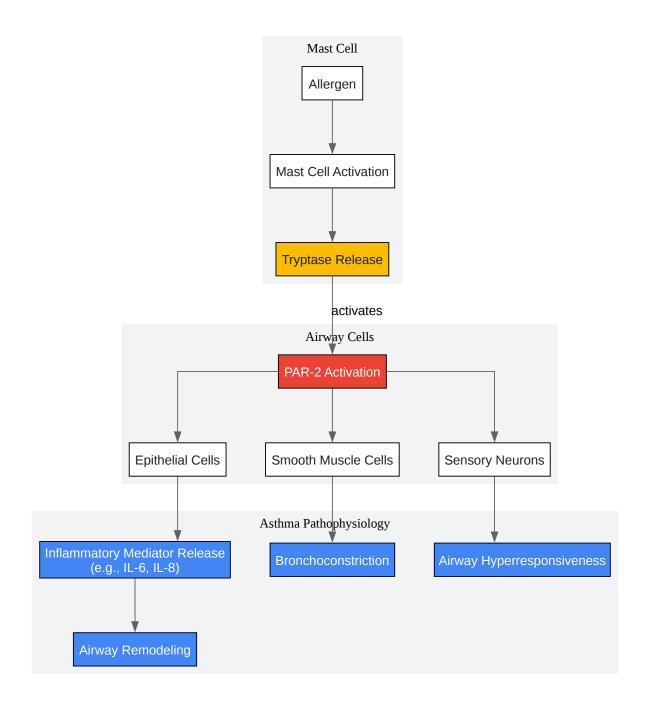


BALB/c mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) on day 0. Subsequently, the mice were challenged intratracheally with OVA on days 8, 15, 18, and 21 to induce an allergic airway inflammation.[1] MOL 6131 was administered either intranasally or orally on days 18-21.[1] The assessment of the airway inflammatory response was conducted 24 hours after the last OVA challenge on day 22.[1] This involved analyzing the bronchoalveolar lavage (BAL) fluid for total and differential cell counts and cytokine levels (IL-4 and IL-13), as well as histological examination of lung tissue for eosinophilia, goblet cell hyperplasia, and mucus secretion.[1] Airway hyper-reactivity was assessed by measuring the response to methacholine.[1]









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